

A Comparative Analysis of the Neuroprotective Effects of Sildenafil Mesylate and Tadalafil

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Compound of Interest

Compound Name: Sildenafil mesylate

Cat. No.: B000150

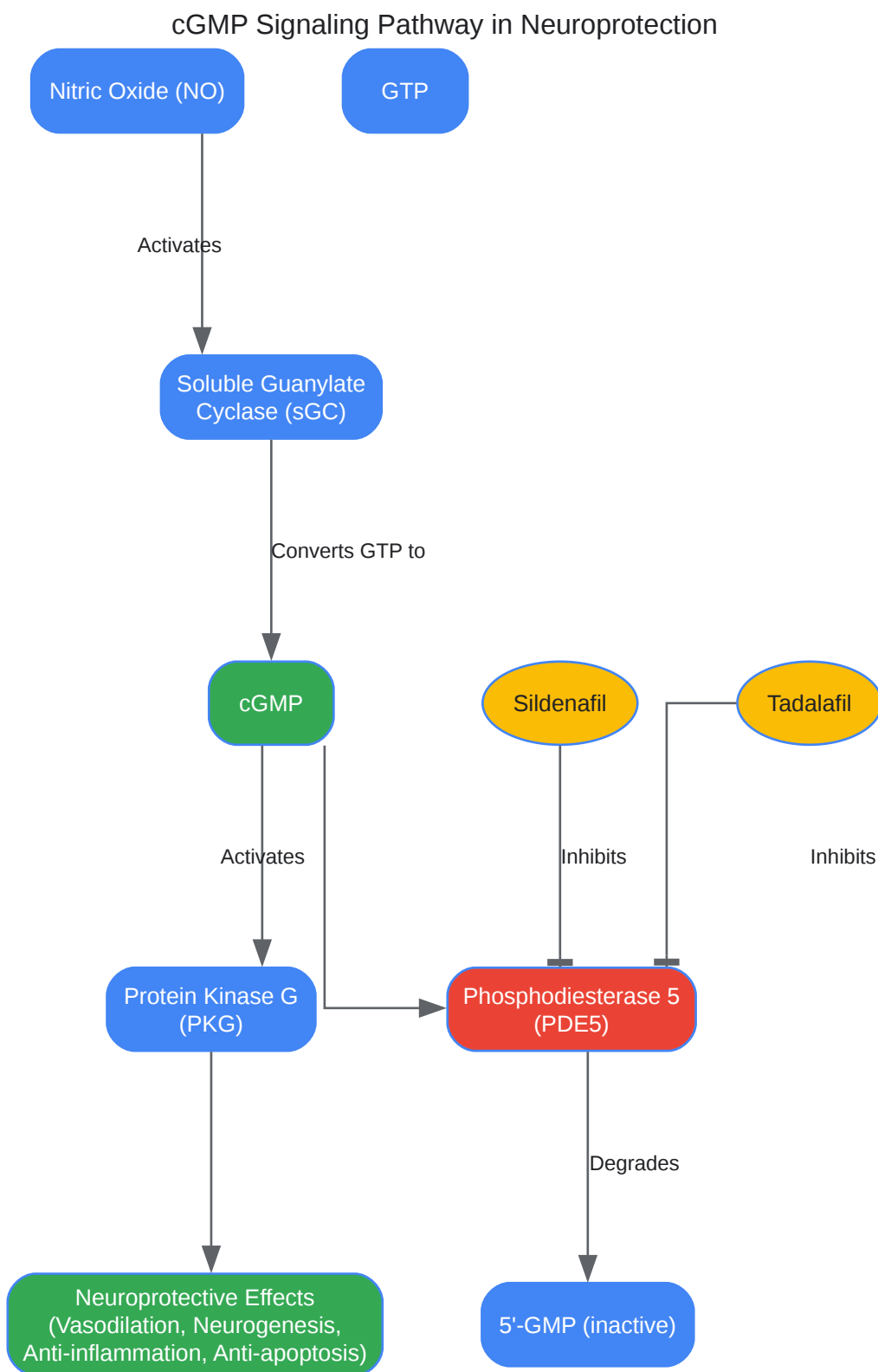
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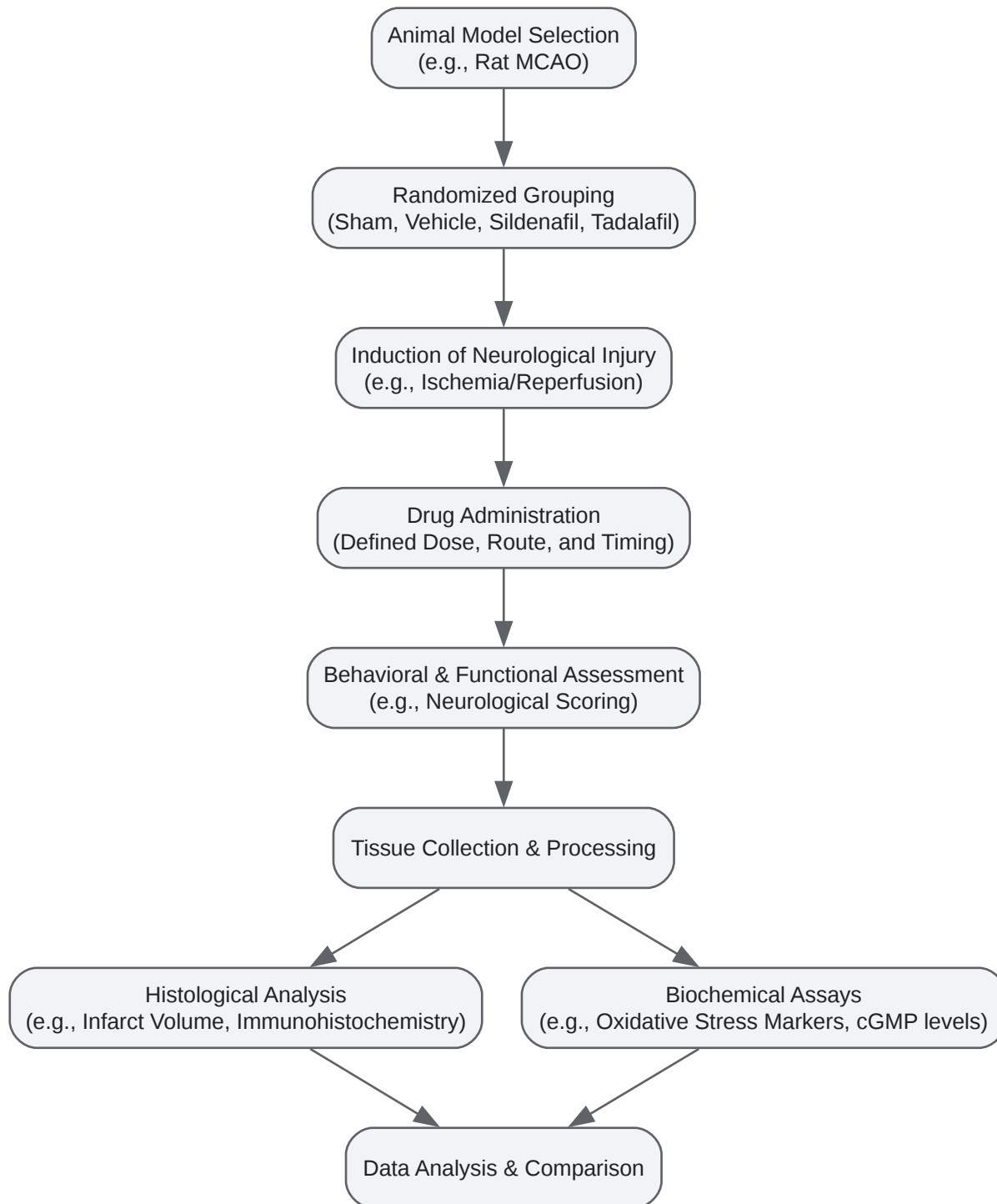
Sildenafil and tadalafil, both potent phosphodiesterase type 5 (PDE5) inhibitors, are widely recognized for their therapeutic applications in erectile dysfunction and pulmonary hypertension. Emerging preclinical evidence has illuminated their potential as neuroprotective agents in various models of neurological disorders, including ischemic stroke and neurodegenerative diseases. This guide provides a comparative overview of the neuroprotective effects of **sildenafil mesylate** and tadalafil, supported by experimental data, to inform further research and drug development in this promising therapeutic area.

Mechanism of Action: The cGMP Signaling Pathway

The primary mechanism underlying the neuroprotective effects of both sildenafil and tadalafil is the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. By inhibiting PDE5, the enzyme responsible for the degradation of cGMP, these drugs lead to an accumulation of intracellular cGMP. This, in turn, activates protein kinase G (PKG), which triggers a cascade of downstream signaling events. These events collectively contribute to neuroprotection through vasodilation, increased cerebral blood flow, promotion of neurogenesis, and reduction of inflammation and apoptosis.^{[1][2][3]}



Experimental Workflow for Neuroprotection Assessment

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References

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